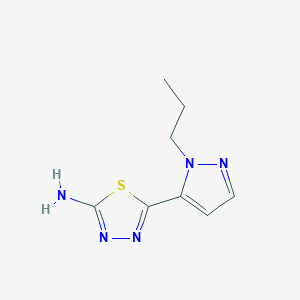

5-(1-propyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5S/c1-2-5-13-6(3-4-10-13)7-11-12-8(9)14-7/h3-4H,2,5H2,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGUOTVBOZQZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-propyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-propyl-1H-pyrazole-5-carboxylic acid hydrazide with thiocarbonyl compounds under reflux conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-(1-propyl-1H-pyrazol-5

Biological Activity

5-(1-propyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazonoyl chlorides with thioazlactones. This method allows for the efficient formation of structurally diverse thiadiazole derivatives with potential pharmacological properties .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance, compounds in this class have shown efficacy against various cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | Apoptosis induction |

| 5-(1-propyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amines | SK-MEL-2 | TBD | Cell cycle arrest |

Anti-inflammatory Activity

Compounds containing the pyrazole nucleus have been reported to possess anti-inflammatory properties. For example, derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models .

Table 2: Anti-inflammatory Activity

| Compound | Inhibition (%) | Concentration (µM) |

|---|---|---|

| 5-(1-propyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amines | 76% TNF-alpha | 10 |

| Other Pyrazole Derivatives | 85% IL-6 | 10 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. The presence of specific functional groups enhances its efficacy against pathogens such as E. coli and S. aureus. This activity is attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways .

The mechanisms underlying the biological activities of 5-(1-propyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amines involve multiple pathways:

- Apoptosis Induction : Many thiadiazole derivatives trigger apoptosis in cancer cells through mitochondrial pathways.

- Cytokine Inhibition : Anti-inflammatory effects are mediated by the downregulation of cytokine production.

- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and metabolic interference are key actions against microbial targets.

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical and preclinical settings:

Case Study 1 : A study on a series of thiadiazole derivatives showed promising results in reducing tumor size in murine models with Ehrlich Ascites Carcinoma after a treatment period of two weeks .

Case Study 2 : Research indicated that pyrazole-based compounds significantly inhibited the growth of Mycobacterium tuberculosis in vitro at low concentrations compared to standard treatments .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives, including those containing pyrazole moieties. For instance, compounds similar to 5-(1-propyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine have been evaluated for their cytotoxic effects against various cancer cell lines.

- Case Study : El-Naggar et al. (2011) reported that certain 1,3,4-thiadiazole derivatives showed significant inhibition of tumor growth in Ehrlich Ascites Carcinoma cells after a treatment period of 14 days .

- Mechanism : The anticancer activity is often attributed to the modulation of apoptosis pathways and inhibition of cell proliferation.

Antimicrobial Properties

The compound exhibits notable antimicrobial activities against both Gram-positive and Gram-negative bacteria. Research indicates that pyrazole derivatives can act as effective antibacterial agents.

- Research Findings : A review on multicomponent synthesis highlighted that pyrazole derivatives demonstrated antibacterial activity with varying efficacy against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/well .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented in various studies. The incorporation of pyrazole into these compounds enhances their therapeutic potential.

- Study Insights : A recent review summarized the anti-inflammatory activities of pyrazole derivatives synthesized through multicomponent reactions, indicating significant promise for therapeutic applications in inflammatory diseases .

Antiviral Activity

Emerging research suggests that compounds like this compound may possess antiviral properties.

- Findings : Certain pyrazole derivatives have shown effectiveness against viral infections, including HIV and other RNA viruses . The structure–activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance antiviral efficacy.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

Multicomponent Reactions

Recent advancements in synthetic chemistry emphasize the use of multicomponent reactions (MCRs) for the efficient synthesis of biologically active thiadiazoles.

- Example Reaction : One method involves the reaction of hydrazonoyl chlorides with Erlenmeyer thioazlactones to yield functionalized N-(1H-pyrazol-5-yl)-1,3,4-thiadiazoles .

Domino Reactions

Domino reactions are particularly useful for synthesizing complex structures from simple starting materials in a single reaction step.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,3,4-Thiadiazol-2-Amine Derivatives

Key Observations:

Substituent Impact on Bioactivity: Aromatic vs. Aliphatic Groups: Pyrazole-containing derivatives (e.g., GSK613 and the target compound) exhibit enzyme inhibition, likely due to π-π stacking and hydrogen bonding with biological targets. In contrast, aliphatic substituents (e.g., 1,1-dimethylpropyl in ) correlate with pesticidal activity, possibly due to enhanced lipid membrane permeability . Charged Moieties: The dihydrochloride salt in 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine () improves aqueous solubility, critical for drug formulation .

Structural Complexity and Target Specificity :

- GSK613 () contains a fluorinated benzyl group and a methylpyrazole, which may enhance target specificity for Mycobacterium tuberculosis InhA. This contrasts with simpler analogs like the target compound, where the propyl group may balance lipophilicity and metabolic stability .

Synthetic Accessibility: The synthesis of 1,3,4-thiadiazoles typically involves oxidative cyclization of thiosemicarbazides (e.g., ).

Research Findings and Implications

- Antimicrobial Potential: Pyrazole-thiadiazole hybrids (e.g., ) show promise against pathogens like Trypanosoma cruzi and Mycobacterium tuberculosis. The target compound’s propyl-pyrazole group may offer similar advantages .

- Pharmacokinetic Considerations : Aliphatic substituents (e.g., 1-ethylpropyl in ) may reduce metabolic degradation compared to aromatic groups, though at the cost of target affinity .

- Market Trends : Derivatives like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () highlight growing industrial interest in thiadiazoles for pharmaceuticals and agrochemicals .

Q & A

Q. What are the optimal synthetic routes for 5-(1-propyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of thiourea precursors or hydrazine derivatives. For example:

- Cyclocondensation : Reacting isonicotinoyl hydrazide with potassium thiocyanate under concentrated sulfuric acid forms the thiadiazole core .

- Pyrazole Functionalization : Propyl-substituted pyrazole intermediates are synthesized via cyclization of hydrazine derivatives with ketones, followed by oxidation and acylation (e.g., using POCl₃ or LiAlH₄) .

Q. Key Variables :

Q. How can structural characterization of this compound be validated?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths and dihedral angles between thiadiazole and pyrazole rings (e.g., dihedral angles of 18.2°–30.3° between rings) .

- Spectroscopy :

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Standardized Assays : Re-test compounds under uniform protocols (e.g., broth microdilution for MICs vs. agar diffusion ).

- Metabolic Stability : Assess compound degradation under assay conditions (e.g., pH 7.4 buffer vs. serum-containing media) .

- Synergistic Effects : Test combinations with known inhibitors to rule out off-target interactions .

Q. What computational tools are suitable for predicting reaction pathways and optimizing synthesis?

Methodological Answer:

- Reaction Path Search : Quantum mechanical methods (e.g., Gaussian) identify low-energy intermediates in cyclization steps .

- Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts (e.g., acetone vs. DMF for crystallization yield) .

Stability and Safety Considerations

Q. What are the stability challenges during storage, and how can degradation be mitigated?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.